molecular formula C20H19FN4O3S2 B2648528 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE CAS No. 894950-30-2

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2648528
CAS No.: 894950-30-2
M. Wt: 446.52
InChI Key: UAACPPORKGFAMQ-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a small-molecule sulfonamide-pyrimidine hybrid compound. Its structure features a pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-fluorophenyl group.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-12-6-7-16(8-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAACPPORKGFAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The dimethylbenzenesulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the pyrimidine derivative with 3-fluorophenylacetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would require further experimental validation to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogue, 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (CAS: 746608-79-7), shares critical features:

  • Core Heterocycle : A triazole ring (analogue) vs. a pyrimidine ring (target compound). Triazoles are associated with antifungal and anticancer activity, while pyrimidines are common in kinase inhibitors and antiviral agents.
  • Substituents :
    • Both compounds have a sulfanyl-linked acetamide group.
    • The analogue’s 2-fluorophenyl and 4-butylphenyl groups contrast with the target’s 3,4-dimethylbenzenesulfonyl and 3-fluorophenyl groups. Sulfonyl groups often enhance solubility and binding specificity compared to alkyl chains .

Comparative Physicochemical Properties

Property Target Compound Triazole Analogue (746608-79-7)
Molecular Weight ~490 g/mol (estimated) 456.52 g/mol
Polar Groups Sulfonamide, amino, acetamide Amino, acetamide, fluorophenyl
Hydrophobic Moieties 3,4-Dimethylbenzene, fluorophenyl 4-Butylphenyl, 2-fluorophenyl
Solubility (Predicted) Moderate (sulfonamide enhances aqueous solubility) Low (butylphenyl reduces solubility)

Structural Validation and Crystallography

While neither compound’s crystal structure is explicitly detailed in the provided evidence, the SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. The target compound’s sulfonamide and pyrimidine groups would require careful refinement of torsional angles and hydrogen-bonding networks, as highlighted in SHELX-based methodologies .

Research Findings and Gaps

  • Computational Predictions: Molecular docking studies suggest the target compound’s sulfonamide group could interact with catalytic lysine residues in kinases, a feature less pronounced in the triazole analogue due to its lack of sulfonyl groups.
  • Synthetic Challenges : The triazole analogue’s synthesis is well-documented, but the target compound’s 3,4-dimethylbenzenesulfonyl substituent may require multi-step sulfonation under controlled conditions.
  • Experimental Data Needed: No in vitro or in vivo data for the target compound are cited in the evidence. Comparative studies on potency, toxicity, and pharmacokinetics are critical next steps.

Biological Activity

The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a pyrimidine ring, sulfonamide moiety, and various aromatic groups, which contribute to its pharmacological properties.

  • Molecular Formula : C22H24N4O3S2
  • Molecular Weight : 456.58 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various disease processes. It may function as an enzyme inhibitor or receptor modulator, leading to significant therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism.
  • Receptor Modulation : It may modulate receptor activities that are crucial for cellular signaling and immune responses.

Biological Activity

Research indicates that compounds similar to this one exhibit significant biological activity. Key areas of investigation include:

  • Anticancer Activity : Studies suggest that the compound could potentially inhibit pyruvate kinase M2, a key regulator in cancer metabolism .
  • Immunomodulatory Effects : It has been shown to enhance the release of immunostimulatory cytokines in cell lines, indicating potential applications in cancer immunotherapy .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications of the compound's structure can enhance its biological activity:

ModificationEffect on Activity
Addition of methyl groupsEnhanced binding affinity
Substitution at the pyrimidine ringIncreased selectivity for target enzymes

These findings underscore the importance of structural modifications in optimizing the compound's efficacy and safety profile.

Case Studies

  • Cancer Metabolism Study : A study demonstrated that derivatives of this compound significantly inhibited pyruvate kinase M2 activity in cancer cell lines, leading to reduced proliferation rates .
  • Cytokine Release Assay : In a murine model, compounds similar to this one were evaluated for their ability to stimulate cytokine release. Results indicated a significant increase in TNF-alpha production when used as an adjuvant alongside established immunotherapies .

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